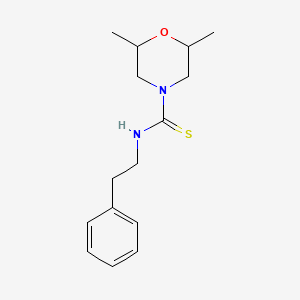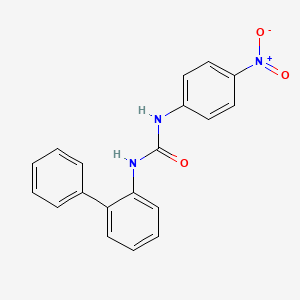![molecular formula C22H24N4O2S B4131976 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131976.png)
2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide
Vue d'ensemble
Description
2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer and contribute to the survival of cancer cells. By inhibiting these proteins, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and the release of cytochrome c from mitochondria. It has also been shown to inhibit autophagy, a process that can promote cell survival in the absence of nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which allows for targeted inhibition of these proteins in cancer cells. However, one limitation is that some cancer cells may develop resistance to 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide through upregulation of other anti-apoptotic proteins.
Orientations Futures
1. Development of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide analogs with improved pharmacokinetic properties and efficacy.
2. Combination therapy with 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide and other targeted therapies to overcome resistance mechanisms.
3. Identification of biomarkers that can predict response to 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide treatment.
4. Investigation of the role of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Applications De Recherche Scientifique
2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-14-26-20(15-17-8-6-5-7-9-17)24-25-22(26)29-16-21(27)23-18-10-12-19(13-11-18)28-4-2/h3,5-13H,1,4,14-16H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFGFAVGNBKFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131913.png)
![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)


![7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4131944.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131947.png)
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4131950.png)
![2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4131952.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4131958.png)
